molecular formula C11H13N5O6 B15091226 2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid

2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid

Cat. No.: B15091226
M. Wt: 311.25 g/mol
InChI Key: HVPNOWCCIZEBSA-UHFFFAOYSA-N
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Description

2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a sugar moiety, and a hydroxyacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid typically involves the condensation of a silylated guanine compound with a substituted glycerol derivative . This process may include the formation of an acid addition salt of a mono-hydroxy protected intermediate, followed by esterification with an L-valine derivative and the removal of protecting groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the synthetic routes used in laboratory settings. These methods would focus on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is studied for its potential role in cellular processes and as a model for nucleic acid interactions.

    Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes, affecting metabolic pathways and cellular functions. Its structure allows it to mimic or interfere with natural nucleotides, potentially disrupting DNA or RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C11H13N5O6

Molecular Weight

311.25 g/mol

IUPAC Name

2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H13N5O6/c12-11-14-8-5(9(19)15-11)13-2-16(8)4-1-3(17)7(22-4)6(18)10(20)21/h2-4,6-7,17-18H,1H2,(H,20,21)(H3,12,14,15,19)

InChI Key

HVPNOWCCIZEBSA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)C(C(=O)O)O)O

Origin of Product

United States

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